Potassium 2,2,3,4,4,4-hexafluorobutyrate
CAS No.:
Cat. No.: VC15793720
Molecular Formula: C4HF6KO2
Molecular Weight: 234.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4HF6KO2 |
---|---|
Molecular Weight | 234.14 g/mol |
IUPAC Name | potassium;2,2,3,4,4,4-hexafluorobutanoate |
Standard InChI | InChI=1S/C4H2F6O2.K/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | ZJBJGNDGFLCRAT-UHFFFAOYSA-M |
Canonical SMILES | C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of potassium 2,2,3,4,4,4-hexafluorobutyrate is , with a calculated molar mass of 236.15 g/mol. The anion features a butyrate backbone where six hydrogen atoms are replaced by fluorine atoms at positions 2, 2, 3, 4, 4, and 4. This substitution pattern creates a highly electronegative environment, influencing the compound’s solubility, stability, and reactivity. The potassium ion interacts ionically with the carboxylate group, forming a crystalline solid under standard conditions .
Spectral and Thermal Characteristics
While experimental data for this specific compound are scarce, analogous fluorinated potassium salts exhibit distinct infrared (IR) absorption bands at 1,650–1,750 cm (C=O stretch) and 1,000–1,300 cm (C-F stretches). Thermogravimetric analysis (TGA) of similar compounds, such as potassium trifluoroacetate, reveals decomposition temperatures above 300°C, suggesting that potassium 2,2,3,4,4,4-hexafluorobutyrate may also demonstrate high thermal stability .
Synthesis Pathways
Halogen Exchange Reactions
Fluorinated carboxylates are commonly synthesized via halogen exchange reactions. For example, the reaction of butyryl chloride with excess hydrogen fluoride (HF) in the presence of a catalyst like antimony pentafluoride () could yield 2,2,3,4,4,4-hexafluorobutyryl fluoride. Subsequent neutralization with potassium hydroxide () would produce the potassium salt .
Electrochemical Fluorination
Electrochemical fluorination (ECF) of butyric acid derivatives in anhydrous HF is another potential route. This method selectively replaces hydrogen atoms with fluorine, though the degree of substitution depends on reaction conditions. The resulting perfluorinated intermediate could then be partially defluorinated to achieve the desired substitution pattern before salt formation .
Applications in Industry and Research
Fluorinated Surfactants and Lubricants
The compound’s amphiphilic structure—combining a hydrophobic fluorinated chain and a hydrophilic carboxylate group—suggests utility as a surfactant. Fluorinated surfactants are prized for their ability to reduce surface tension in harsh environments, such as extreme temperatures or acidic conditions .
Ionic Liquids and Electrolytes
Potassium 2,2,3,4,4,4-hexafluorobutyrate could serve as a component in ionic liquids, where its low lattice energy and high ionic conductivity might enhance performance in battery electrolytes or catalytic systems. Similar potassium salts, such as potassium hexafluoroarsenate (), are already used in specialized electrochemical applications .
Pharmaceutical Intermediates
Fluorinated compounds are increasingly important in drug design due to their metabolic stability and bioavailability. While no direct studies link this compound to pharmaceutical use, its structural similarity to trifluoroacetic acid derivatives—used in the synthesis of antifungals and antivirals—hints at potential intermediary roles .
Comparative Analysis with Analogous Compounds
The partial fluorination of potassium 2,2,3,4,4,4-hexafluorobutyrate balances reactivity and stability, making it more versatile than fully fluorinated analogs in applications requiring controlled chemical interactions .
Biological and Environmental Considerations
Environmental Impact
The persistence of polyfluorinated compounds in ecosystems is a growing concern. Potassium 2,2,3,4,4,4-hexafluorobutyrate’s environmental fate remains unstudied, but its degradation products could include shorter-chain fluorinated acids, which are known to resist microbial breakdown .
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